molecular formula C13H14O3 B14652230 1,4-Pentanedione, 3-acetyl-1-phenyl- CAS No. 52313-43-6

1,4-Pentanedione, 3-acetyl-1-phenyl-

Cat. No.: B14652230
CAS No.: 52313-43-6
M. Wt: 218.25 g/mol
InChI Key: YQRFZSSCQDRYMG-UHFFFAOYSA-N
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Description

1,4-Pentanedione, 3-acetyl-1-phenyl- (CAS 583-05-1), also known as 1-phenylpentane-1,4-dione, is a diketone derivative with the molecular formula C₁₁H₁₂O₂ and a molecular weight of 176.215 g/mol . Structurally, it features a phenyl group at the 1-position and two ketone groups at the 1- and 4-positions of a pentanedione backbone. This compound is an oil under standard conditions and serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds and coordination complexes .

Properties

CAS No.

52313-43-6

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

3-acetyl-1-phenylpentane-1,4-dione

InChI

InChI=1S/C13H14O3/c1-9(14)12(10(2)15)8-13(16)11-6-4-3-5-7-11/h3-7,12H,8H2,1-2H3

InChI Key

YQRFZSSCQDRYMG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(CC(=O)C1=CC=CC=C1)C(=O)C

Origin of Product

United States

Preparation Methods

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation is a cornerstone for synthesizing α,β-unsaturated carbonyl compounds, including 1,4-pentanedione derivatives. In this method, benzaldehyde reacts with acetylacetone in the presence of a base to form the target compound. A representative protocol involves:

  • Reagents : Benzaldehyde (8 mmol), acetylacetone (18.5 mmol), sodium hydroxide (500 mg).
  • Conditions : Ethanol-water solvent (10:7 v/v), room temperature, 1-hour stirring.
  • Workup : The product precipitates as a white solid, which is filtered and recrystallized from ethanol.

This method leverages the base-catalyzed aldol condensation, where the enolate of acetylacetone attacks the carbonyl carbon of benzaldehyde. The reaction’s efficiency depends on the base strength and solvent polarity, with ethanol-water mixtures providing optimal proton exchange rates.

Cyclocondensation with Ammonium Acetate

A modified approach involves cyclocondensation using ammonium acetate under reflux. This method is adapted from protocols for synthesizing terpyridine analogs:

  • Reagents : 3-Phenyl-1,5-bis(2-pyridyl)-1,5-pentanedione (1.57 mmol), ammonium acetate (1.30 g).
  • Conditions : Ethanol solvent, 4-hour reflux.
  • Workup : The product is filtered, washed with cold ethanol, and recrystallized to yield needle-shaped crystals.

This two-step process first generates a diketone intermediate, which undergoes cyclization upon amine addition. The method’s yield is enhanced by stoichiometric control of ammonium acetate, preventing over-substitution.

Alternative Synthetic Approaches

Oxidative Aromatization with TBHP

Recent advancements utilize oxidative aromatization to streamline synthesis. Inspired by pyrrole derivative protocols, this method employs tert-butyl hydroperoxide (TBHP) and activated carbon:

  • Reagents : 2-Acetyl-3-methylene-1,4-dicarbonyl precursor (0.25 mmol), TBHP (5.5 M in decane), activated carbon (36 mg).
  • Conditions : Toluene solvent, room temperature, 18-hour stirring.
  • Workup : Filtration through celite and methanol washing yields the purified product.

TBHP facilitates the oxidation of dihydropyrrole intermediates, while activated carbon acts as a heterogeneous catalyst, improving reaction homogeneity and reducing side products.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial production prioritizes scalability and cost-efficiency. Continuous flow reactors, referenced in large-scale terpyridine synthesis, offer:

  • Enhanced Heat Transfer : Mitigates exothermic side reactions.
  • Consistent Product Quality : Automated control of residence time and temperature.
  • Solvent Recovery : Integrated distillation units recycle ethanol, reducing waste.

Catalytic Optimization

Industrial protocols often substitute NaOH with KOH for faster enolate formation, reducing reaction time by 20–30%. Additionally, Pd-C catalysts (10% wt) enhance intermediate purification, as demonstrated in nitro-group reductions for aminophenyl derivatives.

Comparative Analysis of Preparation Methods

The table below summarizes key parameters for the primary synthesis routes:

Method Starting Materials Reagents/Conditions Yield Advantages Limitations
Claisen-Schmidt Benzaldehyde, Acetylacetone NaOH, Ethanol-water, RT ~70%* Simple setup, Low cost Moderate yields, Long reflux
Cyclocondensation Diketone Intermediate NH4OAc, Ethanol, Reflux ~65%* High purity Multi-step, Solvent-intensive
Oxidative Aromatization 1,4-Dicarbonyl precursor TBHP, Activated carbon, RT ~56% Mild conditions Requires specialized reagents

Chemical Reactions Analysis

Types of Reactions

1,4-Pentanedione, 3-acetyl-1-phenyl- undergoes various chemical reactions, including:

    Keto-Enol Tautomerism: This compound can exist in equilibrium between its keto and enol forms.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).

    Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) and lithium aluminum hydride (LiAlH(_4)) are commonly used.

    Substitution: Nucleophiles such as Grignard reagents (RMgX) and organolithium compounds (RLi) can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-Pentanedione, 3-acetyl-1-phenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-pentanedione, 3-acetyl-1-phenyl- involves its ability to undergo keto-enol tautomerism . This tautomerism allows the compound to participate in various chemical reactions, including nucleophilic addition and substitution. The enol form of the compound can act as a nucleophile, while the keto form can act as an electrophile. This dual reactivity makes the compound versatile in chemical synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Aromatic Substitutions

1-Phenyl-1-pentanone (CAS 1009-14-9)
  • Structure : Differs by lacking the 4-ketone group, retaining only one ketone at the 1-position.
  • Properties: Boiling point 247°C, density 0.986 g/cm³, and solubility in ethanol and ether. The absence of the second ketone reduces polarity, impacting reactivity in condensation reactions .
1-(4-Methylsulfanylphenyl)-1,4-pentanedione (CAS N/A)
  • Structure : Incorporates a methylsulfanyl (-SMe) group at the para position of the phenyl ring.
  • Properties: Higher molecular weight (222.31 g/mol), melting point 75–78°C, and solubility in ethanol and chloroform. The -SMe group enhances electron density, influencing its use in synthesizing photovoltaic materials .
Henrydione

Heterocyclic Analogues

1-(3-Furanyl)-1,4-pentanedione (Ipomeanol)
  • Structure : Replaces the phenyl group with a 3-furanyl ring.
  • Toxicity : Exhibits high toxicity (oral LD₅₀ in mice: 26 mg/kg ) due to metabolic activation in the lungs. This contrasts sharply with the phenyl analogue, which lacks reported acute toxicity .
1-(2-Furyl)-1,4-pentanedione (CAS 52786-29-5)
  • Structure : Features a 2-furanyl substituent.
  • Reactivity : The electron-deficient furan ring increases susceptibility to electrophilic substitution compared to the phenyl group. Boiling point (290°C ) and density (1.104 g/cm³ ) reflect altered intermolecular forces .

Aliphatic and Functionalized Analogues

2,4-Pentanedione (Acetylacetone)
  • Structure : Lacks the phenyl group, with ketones at positions 2 and 4.
  • Applications : Widely used as a chelating agent. The absence of aromaticity reduces its stability in oxidative environments compared to 3-acetyl-1-phenyl derivatives .
3-(5-Cyano-2-furylidene)-2,4-pentanedione
  • Structure: Contains a cyano-furylidene moiety conjugated with the diketone.
  • Synthesis: Prepared via Knoevenagel condensation, demonstrating how diketones serve as precursors for heterocyclic systems .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Toxicity (LD₅₀) Applications
1-Phenyl-1,4-pentanedione 583-05-1 C₁₁H₁₂O₂ 176.215 Phenyl, 1,4-diketone N/A Not reported Organic synthesis
1-(3-Furanyl)-1,4-pentanedione 2586 C₉H₁₀O₃ 166.17 3-Furanyl, 1,4-diketone 290 26 mg/kg (oral) Toxicological studies
1-Phenyl-1-pentanone 1009-14-9 C₁₁H₁₄O 162.228 Phenyl, 1-ketone 247 Not reported Solvent, intermediates
1-(4-Methylsulfanylphenyl)-1,4-pentanedione N/A C₁₂H₁₄O₂S 222.31 4-SMe, phenyl, 1,4-diketone 384.5 IRRITANT Photovoltaic materials

Key Findings and Implications

  • Structural-Activity Relationships: The phenyl group in 1,4-pentanedione, 3-acetyl-1-phenyl- enhances stability and aromatic interactions, making it less toxic than furan-containing analogues like Ipomeanol .
  • Functional Group Impact : Substitutions such as -SMe or hydroxyl groups alter electronic properties, solubility, and bioactivity. For example, Henrydione’s hydroxyl group improves hydrogen-bonding capacity, relevant in medicinal chemistry .

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